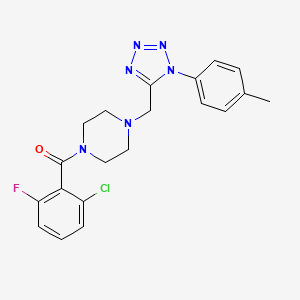

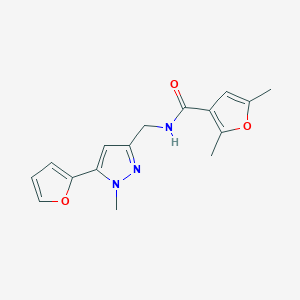

N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide” is an organic compound that contains a furan ring, which is a heterocyclic compound with a five-membered aromatic ring with four carbon atoms and one oxygen . The compound also contains a pyrazole ring, which is a class of organic compounds with a five-membered ring with two nitrogen atoms .

Wissenschaftliche Forschungsanwendungen

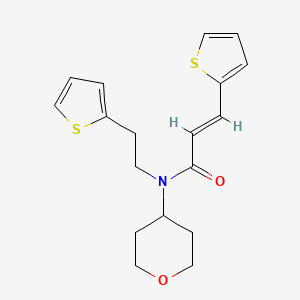

Structure-Activity Relationships in Fungicides

Research has explored the structure-activity relationships of furan carboxamide derivatives, highlighting their potential as fungicides against diseases like gray mold. These studies emphasize the significance of substituents on the furan ring for enhancing antifungal activity, pointing towards the application of such compounds in agriculture to protect crops from fungal infections (Masatsugu et al., 2010).

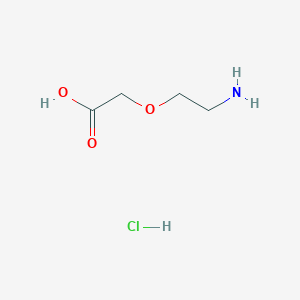

Antiprotozoal Agents

Compounds related to "N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide" have shown promise as antiprotozoal agents. Specifically, modifications to the furan and pyrazole moieties have led to compounds with potent activity against protozoal infections, offering a potential pathway for the development of new treatments for diseases such as malaria and sleeping sickness (M. Ismail et al., 2004).

Synthetic Organic Chemistry

The synthesis and recyclization reactions involving furan-carbohydrazides highlight the versatility of furan derivatives in organic chemistry. These reactions open avenues for generating novel compounds with potential applications in drug development and material science (S. Igidov et al., 2022).

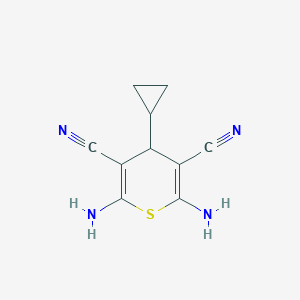

Heterocyclic Compound Synthesis

Research into the reaction of phthalimidonitrene with furans, including 2,5-dimethylfuran, has expanded the toolkit for synthesizing heterocyclic compounds. These findings are crucial for the development of pharmaceuticals and agrochemicals, as heterocyclic structures are common in many active compounds (D. W. Jones, 1972).

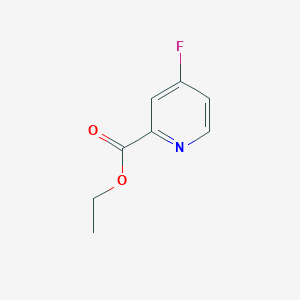

Fluorination of Heteroaromatics

The transition-metal-free decarboxylative fluorination of heteroaromatic carboxylic acids, including furan derivatives, presents a novel method for the functionalization of these compounds. Such fluorinated heteroaromatics have significant implications in medicinal chemistry, as fluorine atoms can dramatically influence the biological activity and pharmacokinetics of drug molecules (Xi Yuan et al., 2017).

Wirkmechanismus

Target of Action

Similar compounds have been shown to interact withCytochrome P450 2A6 , a key enzyme involved in drug metabolism and bioactivation .

Mode of Action

It is likely that it interacts with its target in a manner similar to other furan derivatives . The compound may bind to its target, leading to changes in the target’s function .

Biochemical Pathways

Furan derivatives are known to have a broad spectrum of biological activities , suggesting that they may interact with multiple pathways.

Pharmacokinetics

Similar compounds have been shown to interact with cytochrome p450 2a6 , suggesting that they may be metabolized by this enzyme.

Result of Action

Furan derivatives are known to have a broad spectrum of biological activities , suggesting that they may have multiple effects at the molecular and cellular level.

Action Environment

The suzuki–miyaura cross-coupling reaction, which is often used to synthesize similar compounds, is known to be influenced by a variety of factors, including the choice of boron reagent and the reaction conditions .

Eigenschaften

IUPAC Name |

N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]-2,5-dimethylfuran-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O3/c1-10-7-13(11(2)22-10)16(20)17-9-12-8-14(19(3)18-12)15-5-4-6-21-15/h4-8H,9H2,1-3H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSTNBCTUWJOWAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NCC2=NN(C(=C2)C3=CC=CO3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methoxy-1-(2-methylphenyl)-6-oxo-N-[4-(trifluoromethoxy)phenyl]-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2970050.png)

![[2-(Cyclohex-1-en-1-yl)ethyl]urea](/img/structure/B2970054.png)

![6-(3-Chlorophenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2970062.png)

![2-methoxy-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)nicotinamide](/img/structure/B2970063.png)

![5-[(4-Fluorophenyl)methyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2970064.png)

![N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]methanesulfonamide](/img/structure/B2970065.png)

![3-Methoxy-4-{3-oxo-3-[2-(trifluoromethyl)pyrrolidin-1-yl]propoxy}benzaldehyde](/img/structure/B2970066.png)